N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
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Overview
Description
N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a carbazole moiety, which is known for its applications in organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine typically involves the condensation reaction between 4-ethoxyaniline and 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- 4-methyl-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- 4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
Uniqueness
N-(4-ethoxyphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and photonics, where specific electronic characteristics are crucial .
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C23H22N2O/c1-3-25-22-8-6-5-7-20(22)21-15-17(9-14-23(21)25)16-24-18-10-12-19(13-11-18)26-4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
KVQQCVMZEXAZNH-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OCC)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OCC)C4=CC=CC=C41 |
Origin of Product |
United States |
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